molecular formula C13H15F3N2O2 B1361667 Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate CAS No. 1033463-23-8

Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate

Cat. No.: B1361667
CAS No.: 1033463-23-8
M. Wt: 288.27 g/mol
InChI Key: NUAMXLDIVTYWPJ-UHFFFAOYSA-N
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Description

Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate is a chemical compound with the molecular formula C13H15F3N2O2 and a molecular weight of 288.27 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a nicotinate moiety. It is primarily used in proteomics research applications .

Preparation Methods

The synthesis of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Nicotinate: The piperidine derivative is then coupled with a nicotinate ester under suitable reaction conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development, is ongoing.

    Industry: It finds use in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate can be compared with other similar compounds, such as:

    Methyl 6-[4-(trifluoromethyl)piperidino]benzoate: Similar structure but with a benzoate moiety instead of nicotinate.

    Methyl 6-[4-(trifluoromethyl)piperidino]acetate: Contains an acetate group instead of nicotinate.

    Methyl 6-[4-(trifluoromethyl)piperidino]propionate: Features a propionate group in place of nicotinate.

The uniqueness of this compound lies in its specific combination of the trifluoromethyl-piperidine and nicotinate moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-20-12(19)9-2-3-11(17-8-9)18-6-4-10(5-7-18)13(14,15)16/h2-3,8,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAMXLDIVTYWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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